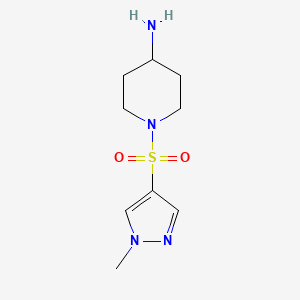

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-12-7-9(6-11-12)16(14,15)13-4-2-8(10)3-5-13/h6-8H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISPPNKHAJENNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of sulfonamides, including those with piperidine moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that the incorporation of pyrazole rings can enhance the selectivity and potency of these compounds against tumor cells .

- Neuropharmacology : The piperidine structure is associated with various neuropharmacological activities. Compounds like 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine are being explored for their potential effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The modulation of specific receptors may lead to therapeutic advancements in managing these conditions.

- Anti-inflammatory Agents : Research has suggested that sulfonamide derivatives can possess anti-inflammatory properties. The compound's ability to inhibit inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs . Case studies have indicated that similar compounds reduce markers of inflammation in preclinical models.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on a series of pyrazole-sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant anticancer potential .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the effects of the compound on neuronal cell viability under oxidative stress conditions. The findings revealed that treatment with the compound resulted in a marked increase in cell survival and a decrease in apoptosis markers compared to untreated controls, indicating its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Structural Insights :

- Multi-Substituted Pyrazoles : Additional methyl groups (e.g., 5-methyl in C₁₁H₂₀N₄O₂S) alter steric effects, impacting binding to targets like kinases .

Pharmacological and Functional Comparisons

Kinase Inhibitor Derivatives

- Avapritinib (CAS N/A) : Incorporates the 1-methylpyrazole-sulfonyl-piperidine moiety as part of a larger pyrrolotriazine scaffold. It selectively inhibits KIT and PDGFRA kinases, with a molecular weight of 498.57 g/mol .

- Selumetinib Sulfate (CAS 943332-08-9) : A benzimidazole derivative (MW: 555.76) targeting MEK, structurally distinct but sharing sulfonamide functionalization strategies .

Sphingosine Kinase (SphK) Inhibitors

Comparison with Analogues :

- Ethyl-substituted derivatives (e.g., CAS 1019006-27-9) require 1-ethylpyrazole-4-sulfonyl chloride, synthesized via alkylation of pyrazole precursors .

- Multi-step routes are needed for tri-substituted pyrazoles (e.g., CAS 1018996-06-9), increasing synthetic complexity .

Physicochemical Properties

Biological Activity

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, also known as 1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C9H17ClN4O2S |

| Molecular Weight | 280.78 g/mol |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-amine hydrochloride |

| CAS Number | 1333799-16-8 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to this compound showed potent activity against several pathogens. The minimum inhibitory concentration (MIC) for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Evaluation

In a comparative study of pyrazole derivatives, the compound exhibited remarkable inhibition of biofilm formation and bactericidal activity. The results indicated that the inclusion of a sulfonamide group enhanced the antimicrobial potency of the pyrazole scaffold .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, with promising results. Research indicates that compounds with a similar structure to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

The anticancer activity is attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Studies reported increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, suggesting that the compound promotes programmed cell death .

- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds demonstrated enhanced cytotoxicity compared to either agent alone .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Research highlights their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation.

Findings from Research

A study focusing on the anti-inflammatory properties of pyrazole compounds revealed that they significantly reduced levels of TNF-alpha and other inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of piperidin-4-amine derivatives using 1-methyl-1H-pyrazole-4-sulfonyl chloride. Key steps include maintaining an alkaline medium for efficient nucleophilic substitution and controlling temperature (room temperature or reflux) to minimize side reactions. Purification often involves crystallization from ethanol or acetonitrile. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalyst use (e.g., triethylamine) to improve yield .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization typically involves:

- 1H/13C-NMR : To verify proton environments (e.g., piperidine NH2 at δ ~1.5–2.5 ppm) and sulfonyl group integration.

- Mass Spectrometry (MS) : ESI+ or HRMS to confirm molecular ion peaks (e.g., [M+H]+ ~272 m/z).

- HPLC : Reverse-phase methods (e.g., acetonitrile/water with 0.1% phosphoric acid) assess purity (>95%) and retention time consistency .

Q. What analytical techniques are recommended for assessing purity, and how are discrepancies resolved?

- Methodological Answer : Combine:

- HPLC : Quantify impurities using a C18 column and UV detection.

- TLC : Monitor reaction progress with silica plates and iodine visualization.

- Elemental Analysis : Validate C/H/N percentages against theoretical values. Discrepancies >0.3% may indicate unreacted starting materials, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

- Methodological Answer : SHELXL refines X-ray data by iteratively adjusting positional and thermal parameters. Key steps:

- Data Integration : Use SHELXC to process diffraction images.

- Phasing : Employ Patterson methods (SHELXD) for initial models.

- Refinement : Apply restraints for sulfonyl group geometry (S–O bond lengths ~1.43 Å) and piperidine ring planarity. Challenges include handling disorder in the pyrazole ring or solvent molecules, resolved via PART commands and ISOR constraints .

Q. What strategies are effective in analyzing contradictory biological activity data for pyrazole-sulfonamide derivatives?

- Methodological Answer : Contradictions (e.g., varying IC50 values in antimicrobial assays) may stem from:

- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media pH.

- Solubility : Use DMSO concentration controls (<1% v/v) to avoid cytotoxicity artifacts.

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrazole) using molecular docking (e.g., AutoDock Vina) to identify binding site interactions .

Q. How can regioselectivity issues during sulfonylation of piperidin-4-amine derivatives be mitigated?

- Methodological Answer : Competing sulfonylation at the amine vs. secondary piperidine nitrogen can be addressed by:

- Protecting Groups : Temporarily block the secondary nitrogen with Boc groups, followed by deprotection post-reaction.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor sulfonyl chloride activation without side reactions.

- Temperature Control : Lower temperatures (−10°C to 0°C) reduce kinetic competition, favoring primary amine reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.